trans-2-Vinyl-1,3-dioxan-5-ol
Description
trans-2-Vinyl-1,3-dioxan-5-ol is a six-membered 1,3-dioxane derivative featuring a hydroxyl group at the 5-position and a vinyl substituent at the 2-position. This compound is industrially relevant, as evidenced by its commercial production by BuGuCh & Partners, a multinational chemical supplier specializing in intermediates and specialty chemicals .
Structure
3D Structure
Properties
CAS No. |
16081-28-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
InChI Key |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
Canonical SMILES |
C=CC1OCC(CO1)O |
Other CAS No. |
16081-29-1 16081-28-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,3-dioxan-5-ol core but differ in substituents and applications:
Key Observations:
- Substituent Impact : The vinyl group in this compound offers reactivity for polymerization or functionalization, whereas the furyl group in FFDO links it to biomass-derived platforms. The styryl group in the phenyl variant may confer biological activity or UV stability .
- Synthesis Context: FFDO is synthesized via acetalization of HMF with glycerol, highlighting its role in sustainable chemistry . The phenyl-substituted analog is identified as a natural metabolite, suggesting biosynthetic pathways or extraction methods .
Physicochemical and Functional Properties (Inferred)
While explicit data (e.g., melting points, solubility) are absent in the provided evidence, structural comparisons allow inferences:
- Polarity : The hydroxyl group in all three compounds confers hydrophilicity, but the styryl group in the phenyl variant may reduce water solubility compared to the vinyl or furyl derivatives.
- Reactivity : The vinyl group in this compound is prone to addition reactions (e.g., polymerization), whereas the furyl group in FFDO may participate in furan-specific chemistry (e.g., Diels-Alder reactions) .
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